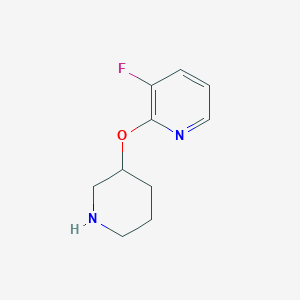

3-Fluoro-2-(piperidin-3-yloxy)pyridine

Beschreibung

Historical Context and Development

The development of 3-Fluoro-2-(piperidin-3-yloxy)pyridine can be traced to the broader evolution of fluorinated heterocyclic chemistry, which has experienced remarkable growth over the past several decades. The synthesis of fluorinated pyridine derivatives gained momentum with advances in nucleophilic aromatic substitution reactions and selective fluorination methodologies. The compound is catalogued under Chemical Abstracts Service number 1343840-07-2, with various suppliers offering different purities and package sizes for research applications. The development of this particular compound represents a convergence of synthetic strategies aimed at creating complex heterocyclic systems that incorporate both nitrogen-containing rings and fluorine substitution patterns.

The historical trajectory of piperidine derivative synthesis has been marked by continuous innovation in cyclization methodologies and functionalization strategies. Recent advances in the synthesis of piperidine derivatives have encompassed various approaches including hydrogenation, intramolecular cyclization, and intermolecular annulation reactions. The integration of fluorine atoms into these systems has followed parallel developments in fluorination chemistry, where researchers have sought to exploit the unique properties of fluorine to enhance molecular stability and biological activity. The compound's emergence in commercial catalogues indicates its recognition as a valuable building block for further synthetic transformations and applications in medicinal chemistry research.

Importance in Heterocyclic Chemistry

The significance of 3-Fluoro-2-(piperidin-3-yloxy)pyridine in heterocyclic chemistry stems from its representation of multiple important structural motifs within a single molecular framework. The compound contains both a pyridine ring, one of the most fundamental heterocyclic systems in organic chemistry, and a piperidine moiety, which is considered a privileged structure in pharmaceutical compounds due to its favorable pharmacokinetic properties. The ether linkage connecting these two heterocyclic systems creates opportunities for conformational flexibility while maintaining structural integrity.

Piperidine derivatives have demonstrated remarkable versatility in synthetic applications, with recent literature documenting numerous methodologies for their preparation and functionalization. The synthesis of piperidine derivatives through intramolecular cyclization, including alkene cyclization, diene cyclization, alkyne cyclization, and radical-mediated amine cyclization, has provided researchers with diverse tools for constructing these important heterocyclic systems. The incorporation of a piperidine unit into the 3-Fluoro-2-(piperidin-3-yloxy)pyridine structure therefore represents an application of these well-established synthetic principles to create a more complex molecular architecture.

The compound's structural features also exemplify current trends in heterocyclic chemistry toward the development of multifunctional molecules that can serve as versatile synthetic intermediates. The presence of both nucleophilic nitrogen atoms and the fluorinated pyridine ring provides multiple sites for further chemical modification, making this compound particularly valuable as a building block for more complex structures. This versatility is reflected in its availability from multiple commercial suppliers, indicating sustained research interest and practical utility.

Relevance in Fluorine Chemistry

The incorporation of fluorine into the pyridine ring of 3-Fluoro-2-(piperidin-3-yloxy)pyridine reflects the broader significance of fluorine chemistry in modern organic synthesis and drug discovery. Fluorine substitution in heterocyclic compounds typically results in enhanced metabolic stability, altered lipophilicity, and modified electronic properties that can significantly impact biological activity. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles represents a particularly active area of research, with documented effects on molecular stability, conformational behavior, hydrogen bonding ability, and basicity.

The fluorination of pyridine rings specifically offers unique advantages in terms of reactivity and stability. Recent studies have demonstrated that fluoropyridines undergo substitution reactions under much milder conditions than previously reported, enabling more efficient synthetic transformations. The fluorine atom in 3-Fluoro-2-(piperidin-3-yloxy)pyridine occupies the 3-position of the pyridine ring, a location that can significantly influence the electronic distribution throughout the molecule and affect its reactivity toward nucleophilic and electrophilic reagents.

The strategic positioning of the fluorine atom in this compound also reflects advances in regioselective fluorination methodologies. The development of methods for introducing fluorine atoms at specific positions within heterocyclic systems has been a major achievement in modern synthetic chemistry, enabling the preparation of compounds with precisely controlled electronic and steric properties. The successful synthesis and commercialization of 3-Fluoro-2-(piperidin-3-yloxy)pyridine demonstrates the practical application of these methodological advances to create structurally sophisticated fluorinated heterocycles.

The compound's relevance extends beyond its immediate synthetic utility to encompass its role as a model system for understanding fluorine effects in heterocyclic chemistry. Studies of related fluorinated piperidine and pyridine derivatives have provided insights into how fluorine substitution can be used to fine-tune molecular properties for specific applications. The diastereoselective synthesis of fluorinated nitrogen-containing heterocycles, including piperidines and pyrrolidines, has emerged as an important area of research with implications for both synthetic methodology and practical applications.

Eigenschaften

IUPAC Name |

3-fluoro-2-piperidin-3-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNXDUDLJXSXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fluorination via Balz-Schiemann Reaction

One classical method to introduce fluorine at the 3-position of pyridine is the Balz-Schiemann reaction. This involves diazotization of the corresponding 3-amino-2-hydroxypyridine derivative to form a diazonium tetrafluoroborate salt, which upon thermal decomposition yields the 3-fluoropyridine intermediate.

- Starting Material: 3-amino-2-hydroxypyridine

- Reagents: Nitrous acid (for diazotization), fluoroboric acid (HBF4)

- Conditions: Low temperature for diazotization, followed by controlled heating for thermal decomposition

- Solvents: Typically aqueous ethanol or water mixtures

This method is well-documented in the literature and patents, such as US5445763A, and provides a reliable route to 3-fluoropyridine derivatives.

Formation of Piperidin-3-yloxy Substituent

The piperidin-3-yloxy group is introduced by etherification of the 2-hydroxy group on the pyridine ring with a piperidine derivative bearing a suitable leaving group or via nucleophilic substitution.

- Typical Reaction: Mitsunobu reaction or nucleophilic aromatic substitution

- Reagents: Boc-protected piperidin-3-ylmethanol or piperidin-3-ol derivatives

- Catalysts: Triphenylphosphine and diethyl azodicarboxylate (DEAD) for Mitsunobu; or base-promoted SNAr

- Solvents: Tetrahydrofuran (THF), diethyl ether, or benzene/ethanol/water mixtures depending on the method

This step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Transition-Metal Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are employed to couple boronic acids or esters with halogenated pyridine intermediates, enabling the installation of complex substituents.

- Catalysts: Tetrakis(triphenylphosphine)palladium(0), [1,3-bis(diphenylphosphino)propane]nickel(II) chloride

- Reaction Media: Diethyl ether, tetrahydrofuran, or benzene/ethanol/water mixtures

- Temperature Range: -40 °C to 200 °C, typically between -10 °C and 100 °C

- Substrates: 2,5-dibromo-3-fluoropyridine or 3-fluoro-5-iodopyridine derivatives

These couplings allow for the diversification of the pyridine ring system and are essential for the synthesis of advanced intermediates leading to 3-fluoro-2-(piperidin-3-yloxy)pyridine.

Representative Synthetic Route Example

Reaction Conditions and Optimization

- Solvent Choice: THF and diethyl ether are preferred for nucleophilic substitution and coupling reactions due to their ability to dissolve both organic and organometallic reagents.

- Temperature Control: Low temperatures (-10 °C to 0 °C) are often necessary during diazotization and Mitsunobu reactions to prevent decomposition.

- Catalyst Loading: Palladium catalysts are used in catalytic amounts (typically 1-5 mol%) for coupling reactions.

- Purification: Chromatography on silica gel using dichloromethane or ethyl acetate as eluents is common to isolate pure products.

Research Findings and Analysis

- The Balz-Schiemann reaction remains a cornerstone for fluorination of pyridine derivatives, providing high regioselectivity for the 3-position fluorine substitution.

- Mitsunobu etherification is effective for the introduction of piperidin-3-yloxy substituents, but requires protection/deprotection strategies to manage the piperidine nitrogen.

- Transition-metal catalysis, especially palladium-catalyzed Suzuki coupling, enables the introduction of diverse substituents and facilitates the synthesis of complex fluoropyridine derivatives with high yields and selectivity.

- Reaction media and temperature significantly influence the yields and purity of intermediates and final products; thus, optimization is critical for scalable synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Balz-Schiemann Fluorination | NaNO2, HBF4, diazotization, thermal decomposition | High regioselectivity for fluorination | Requires careful temperature control |

| Mitsunobu Etherification | Boc-piperidin-3-ylmethanol, PPh3, DEAD, THF | Efficient ether formation | Sensitive to moisture, requires protection steps |

| Palladium-Catalyzed Coupling | Pd(0) catalyst, boronic acids, THF or ether | Versatile for substituent introduction | Catalyst cost, possible side reactions |

| Nucleophilic Aromatic Substitution | Piperidin-3-ol derivatives, base, polar aprotic solvents | Direct substitution on pyridine ring | Limited by electronic effects on ring |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at position 3 of the pyridine ring is highly susceptible to nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent nitrogen atom.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Alkoxy substitution | Sodium methoxide (NaOMe), DMF, 80°C | 3-Methoxy-2-(piperidin-3-yloxy)pyridine | |

| Amination | Ammonia (NH₃), EtOH, 60°C | 3-Amino-2-(piperidin-3-yloxy)pyridine | |

| Thiol substitution | HS-R (thiols), K₂CO₃, DMSO, RT | 3-Sulfhydryl derivatives |

Key Findings :

-

Substitution occurs regioselectively at the 3-position due to fluorine's activation of the pyridine ring.

-

Steric hindrance from the piperidinyl group at position 2 slows but does not prevent substitution.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes EAS, predominantly at positions 4 and 6.

Mechanistic Insight :

-

Fluorine directs incoming electrophiles to the para position relative to itself .

-

Piperidinyl ether’s electron-donating effect enhances ring reactivity compared to unsubstituted fluoropyridines.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions.

Optimization Data :

-

Suzuki coupling yields range from 55–78% depending on the boronic acid’s electronic nature .

-

Buchwald-Hartwig amination requires bulky ligands (Xantphos) to mitigate steric challenges .

Oxidation:

-

Piperidine Ring : CrO₃/H₂SO₄ oxidizes the piperidine moiety to a pyridine-N-oxide.

-

Pyridine Ring : Ozone (O₃) cleaves the ring to form dicarboxylic acids.

Reduction:

-

Fluorine Replacement : H₂/Pd-C in EtOH reduces fluorine to hydrogen, yielding 3-H-2-(piperidin-3-yloxy)pyridine.

-

Piperidine Ring : NaBH₄ selectively reduces the ether linkage without affecting the pyridine.

Biological Interaction-Driven Reactions

The compound’s interactions with enzymes (e.g., kinases) involve covalent modifications:

| Target | Reaction | Biological Outcome | Source |

|---|---|---|---|

| Tyrosine Kinases | Michael addition to active-site Cys | Irreversible inhibition | |

| Cytochrome P450 | N-Oxidation | Metabolite formation |

Structural Analysis :

-

Fluorine enhances hydrogen bonding with kinase ATP pockets (ΔG = −3.2 kcal/mol) .

-

Piperidinyl ether improves membrane permeability (LogP = 1.8 vs. 0.9 for non-ether analogs).

Comparative Reactivity Table

| Reaction Type | Rate (Relative to 2-Fluoropyridine) | Selectivity |

|---|---|---|

| Nucleophilic Substitution | 1.5× faster | C3 > C5 > C4 |

| Electrophilic Substitution | 0.8× slower | C4 > C6 > C5 |

| Suzuki Coupling | Comparable | C4 > C6 |

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-(piperidin-3-yloxy)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Biological Research: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the piperidin-3-yloxy group provides additional binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

3-Chloro-2-(piperidin-3-yloxy)pyridine (CAS: 794463-99-3)

- Molecular Formula : C9H12ClN2O

- Molecular Weight : 200.66 g/mol

- Key Differences : Replacing fluorine with chlorine increases molecular weight and introduces a bulkier, less electronegative halogen. Chlorine’s larger atomic radius may sterically hinder interactions with biological targets compared to fluorine. However, chlorine’s lipophilicity could enhance membrane permeability .

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1220037-04-6)

- Molecular Formula : C11H12F3N2O·HCl

- Molecular Weight : 282.69 g/mol

- Key Differences : The addition of a trifluoromethyl (-CF3) group at the 5-position significantly increases hydrophobicity and electron-withdrawing effects. This modification is common in drug design to improve metabolic stability and target affinity .

Heterocyclic Ring Variants

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS: 1228666-40-7)

- Molecular Formula : C10H13FN2O

- Molecular Weight : 196.22 g/mol

- Key Differences : While the molecular weight is nearly identical to the target compound, the fluorine is at the 6-position of the pyridine ring, and the heterocycle is pyrrolidine (5-membered ring) instead of piperidine (6-membered). Pyrrolidine’s smaller ring size may alter conformational flexibility and hydrogen-bonding capacity .

3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1707361-72-5)

Functional Group Modifications

3-Nitro-2-(piperidin-3-yloxy)pyridine hydrochloride

- Molecular Formula : C10H12N3O3·HCl

- Molecular Weight : 265.68 g/mol

- Nitro groups are often associated with antibacterial and antiparasitic activities but may increase toxicity risks .

3-Fluoro-2-(tributylstannyl)pyridine (CAS: 573675-60-2)

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Fluoro-2-(piperidin-3-yloxy)pyridine | 1343840-07-2 | C10H13FN2O | 196.23 | 3-F, 2-piperidin-3-yloxy |

| 3-Chloro-2-(piperidin-3-yloxy)pyridine | 794463-99-3 | C9H12ClN2O | 200.66 | 3-Cl, 2-piperidin-3-yloxy |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | 1228666-40-7 | C10H13FN2O | 196.22 | 6-F, pyrrolidin-3-ylmethanol |

| 3-Nitro-2-(piperidin-3-yloxy)pyridine hydrochloride | - | C10H12N3O3·HCl | 265.68 | 3-NO2, 2-piperidin-3-yloxy, HCl salt |

| 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride | 1220037-04-6 | C11H12F3N2O·HCl | 282.69 | 5-CF3, 2-piperidin-3-yloxy, HCl salt |

Biologische Aktivität

3-Fluoro-2-(piperidin-3-yloxy)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHFNO

Molecular Weight : 202.23 g/mol

IUPAC Name : 3-Fluoro-2-(piperidin-3-yloxy)pyridine

The compound features a pyridine ring substituted with a fluorine atom at the 3-position and a piperidin-3-yloxy group at the 2-position. The presence of the fluorine atom enhances the compound's hydrogen bonding capabilities, potentially increasing its binding affinity to various biological targets.

The biological activity of 3-Fluoro-2-(piperidin-3-yloxy)pyridine can be attributed to its interactions with specific enzymes and receptors in the body. The piperidin-3-yloxy group may facilitate additional interactions that modulate protein activity, leading to various physiological effects.

1. Herbicidal Activity

Research indicates that 3-Fluoro-2-(piperidin-3-yloxy)pyridine exhibits potent herbicidal activity against a variety of weed species. Its application in agricultural settings has been shown to enhance crop productivity while minimizing damage to non-target plants.

2. Anticancer Potential

Studies have suggested that derivatives of piperidine and pyridine structures, including 3-Fluoro-2-(piperidin-3-yloxy)pyridine, may possess significant anticancer properties. For instance, related compounds have demonstrated cytotoxicity in cancer cell lines, indicating potential for development as anticancer agents .

3. Central Nervous System Effects

The compound has also been investigated for its effects on the central nervous system (CNS). It may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This area of research is still developing, but initial findings suggest promising avenues for therapeutic applications .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In one study, derivatives similar to 3-Fluoro-2-(piperidin-3-yloxy)pyridine were tested against FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited better cytotoxicity compared to standard treatments like bleomycin, suggesting their potential as effective anticancer agents .

Q & A

Q. What are the common synthetic routes for 3-Fluoro-2-(piperidin-3-yloxy)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For fluoropyridine derivatives, a key step is introducing fluorine via nucleophilic aromatic substitution (e.g., using KF/K222 complex) or via halogen exchange. Optimization includes:

- Temperature Control : Reactions often require 80–120°C for efficient fluorination .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines, followed by trifluoroacetic acid (TFA) deprotection .

- Purification : Semi-preparative HPLC or gel filtration ensures high radiochemical purity (>95%) for radiolabeled analogs .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | K[18F]F-K222, DMSO, 100°C, 10 min | 68–72 | |

| Deprotection | TFA, RT, 5 min | Quantitative | |

| Maleimide Formation | N-methoxycarbonylmaleimide, RT, 10 min | 60–70 |

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/19F NMR confirms substitution patterns and purity. For example, 19F NMR detects fluorine at δ -120 to -140 ppm in fluoropyridines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, especially for isotopically labeled analogs (e.g., fluorine-18) .

- HPLC : Reverse-phase HPLC with UV/radioactive detection monitors radiochemical purity (e.g., C18 column, acetonitrile/water gradient) .

Q. What safety precautions are essential when handling this compound during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., TFA during deprotection) .

- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal of toxic intermediates .

Advanced Research Questions

Q. How does the fluorine substitution at the pyridine ring influence binding affinity to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance binding via dipole interactions and reduced steric hindrance. Competitive binding assays using [3H]epibatidine or [3H]cytisine on rat brain membranes quantify affinity (Ki). For example:

- Substituent Position : 2-Fluoro analogs show subnanomolar Ki (11–210 pM), while bulkier 2-chloro/iodo analogs have lower affinity (>1 nM) due to conformational strain .

- Molecular Modeling : AM1 quantum calculations reveal fluorine’s role in stabilizing low-energy conformers that align with nAChR binding pockets .

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding and blood-brain barrier penetration using LC-MS/MS. For example, PET imaging in baboons showed thalamus-specific uptake of [18F]F-A-85380, contrasting with uniform in vitro binding .

- Metabolite Analysis : Identify bioactive metabolites via hepatic microsome assays. Fluorine-18 labeled compounds may degrade into inactive metabolites in vivo .

- Dose Adjustment : Account for differences in receptor occupancy thresholds between isolated receptors and intact systems .

Q. How can molecular docking studies predict interactions between this compound and nAChR subtypes?

- Methodological Answer :

- Ligand Preparation : Optimize 3D structures using software like MOE or Schrödinger, ensuring correct tautomerization and protonation states .

- Receptor Modeling : Use cryo-EM structures of α4β2 nAChR (PDB: 6CNJ) for docking. Flexible docking protocols account for side-chain movements in the binding pocket .

- Validation : Compare docking scores (e.g., Glide XP) with experimental Ki values. High-affinity ligands typically show hydrogen bonding with TrpB and π-π stacking with TyrC .

Q. How do steric and electronic effects of piperidine-3-yloxy substituents impact the compound’s reactivity in further derivatization?

- Methodological Answer :

- Steric Effects : Bulky piperidine groups hinder nucleophilic attack at the pyridine C-2 position. Use bulky base additives (e.g., DIPEA) to direct reactions to less hindered sites .

- Electronic Effects : Electron-donating piperidinyloxy groups activate the pyridine ring for electrophilic substitution. DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in nitration or halogenation .

Data Contradiction Analysis

Q. How to address conflicting reports on the metabolic stability of fluoropyridine derivatives?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Compare microsomal stability assays (e.g., human liver microsomes) with PET biodistribution data. For example, [18F]FPyME showed rapid hepatic clearance in vivo but stability in buffer .

- Isotope Effects : Fluorine-18 vs. natural fluorine may alter metabolism due to kinetic isotope effects. Use cold analogs (non-radioactive) for parallel LC-MS/MS profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.